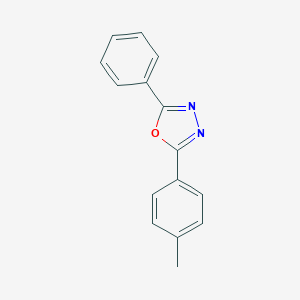
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C15H12N2O. It features a five-membered ring containing two nitrogen atoms and one oxygen atom. The phenyl and p-tolyl groups are attached to the 2 and 5 positions of the oxadiazole ring, respectively. This compound is known for its near-planar geometry, which allows for efficient packing and intermolecular interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of N’-benzoyl-4-methylbenzohydrazide with phosphorus oxychloride (POCl3) under reflux conditions. This reaction yields the desired oxadiazole compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl and p-tolyl rings.
科学研究应用
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
作用机制
The mechanism of action of 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2-Phenyl-5-(4-methylphenyl)-1,3,4-thiadiazole
- 2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Phenyl-5-(4-fluorophenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the p-tolyl group enhances its stability and reactivity compared to other similar compounds. Additionally, its near-planar geometry allows for efficient packing and strong intermolecular interactions, making it valuable in material science applications .
属性
CAS 编号 |
1874-47-1 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O/c1-11-7-9-13(10-8-11)15-17-16-14(18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI 键 |
UHQIKTAVLMIABA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Key on ui other cas no. |
1874-47-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















